methyl 2-amino-1-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Methyl 2-amino-1-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichloroaniline with a suitable pyrrole derivative, followed by cyclization and esterification reactions . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors and automated systems to optimize the reaction conditions and scale up the production . The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amino derivatives .
Scientific Research Applications
Methyl 2-amino-1-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-amino-1-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other quinoxaline derivatives, such as:
- 2,3-Dichloroquinoxaline
- 2,3-Dimethylquinoxaline
- 2,3-Diphenylquinoxaline
Uniqueness
Methyl 2-amino-1-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific substitution pattern and the presence of both amino and ester functional groups . This combination of features contributes to its distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .
Properties
Molecular Formula |
C18H12Cl2N4O2 |
---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
methyl 2-amino-1-(2,4-dichlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C18H12Cl2N4O2/c1-26-18(25)14-15-17(23-12-5-3-2-4-11(12)22-15)24(16(14)21)13-7-6-9(19)8-10(13)20/h2-8H,21H2,1H3 |
InChI Key |
YKFMSVQNXBTIIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=C(C=C4)Cl)Cl)N |
Origin of Product |
United States |
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